6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H8ClN3. It is characterized by a fused ring system containing both pyridine and pyrazine moieties, with a chlorine atom attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroquinoline
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline
- 6-Chloro-1,2,3,4-tetrahydropyrido[3,2-b]pyrazine
Uniqueness
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific ring structure and the position of the chlorine atom. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFWSRMJVZEGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672183 |
Source
|
Record name | 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210129-64-8 |
Source
|
Record name | 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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